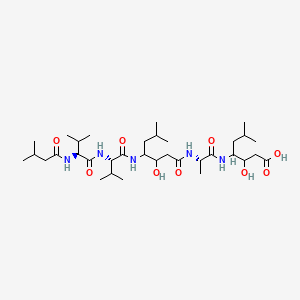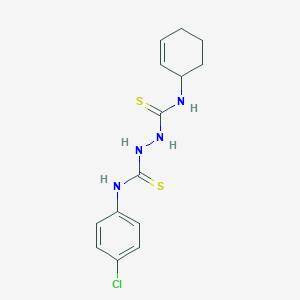
N-(4-chlorophenyl)-N'-(cyclohex-2-en-1-yl)hydrazine-1,2-dicarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N’-(cyclohex-2-en-1-yl)hydrazine-1,2-dicarbothioamide is a complex organic compound that features both aromatic and alicyclic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(cyclohex-2-en-1-yl)hydrazine-1,2-dicarbothioamide typically involves the reaction of 4-chloroaniline with cyclohex-2-en-1-one in the presence of hydrazine and carbon disulfide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This could include continuous flow reactors, higher efficiency catalysts, and more controlled reaction environments to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-N’-(cyclohex-2-en-1-yl)hydrazine-1,2-dicarbothioamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Materials Science: In the development of novel materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-N’-(cyclohexyl)hydrazine-1,2-dicarbothioamide
- N-(4-bromophenyl)-N’-(cyclohex-2-en-1-yl)hydrazine-1,2-dicarbothioamide
Uniqueness
N-(4-chlorophenyl)-N’-(cyclohex-2-en-1-yl)hydrazine-1,2-dicarbothioamide is unique due to the presence of both a chlorinated aromatic ring and a cyclohexene moiety, which can impart distinct chemical and physical properties compared to its analogs.
属性
分子式 |
C14H17ClN4S2 |
|---|---|
分子量 |
340.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(cyclohex-2-en-1-ylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C14H17ClN4S2/c15-10-6-8-12(9-7-10)17-14(21)19-18-13(20)16-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H2,16,18,20)(H2,17,19,21) |
InChI 键 |
VJNNISJWNAOPPM-UHFFFAOYSA-N |
规范 SMILES |
C1CC=CC(C1)NC(=S)NNC(=S)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12442739.png)
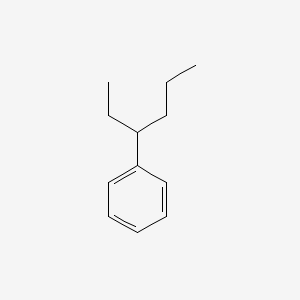
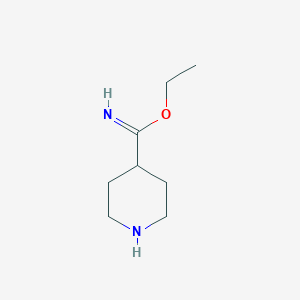
![1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane](/img/structure/B12442760.png)
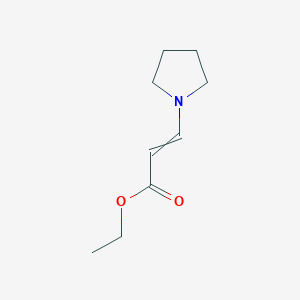

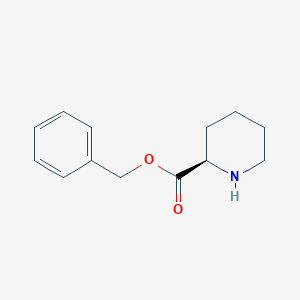
![3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone](/img/structure/B12442794.png)
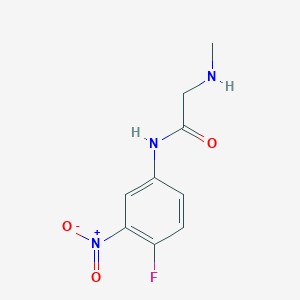

![1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442807.png)
